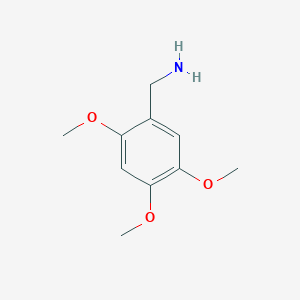

(2,4,5-Trimethoxyphenyl)methanamine

描述

(2,4,5-Trimethoxyphenyl)methanamine, also known as 2,4,5-trimethoxybenzylamine, is an organic compound with the molecular formula C10H15NO3. It is characterized by the presence of three methoxy groups attached to a benzene ring and an amine group attached to the benzyl position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trimethoxyphenyl)methanamine typically involves the reduction of 2,4,5-trimethoxybenzaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol, followed by the reaction with ammonium chloride (NH4Cl) to yield the desired amine . The reaction conditions generally involve:

- Dissolving 2,4,5-trimethoxybenzaldehyde in methanol.

- Adding sodium borohydride slowly while maintaining the temperature at around 0°C.

- After the reduction is complete, adding ammonium chloride to the reaction mixture.

- Isolating the product by filtration and purification.

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable method for the reduction of 2,4,5-trimethoxybenzaldehyde to the corresponding amine .

化学反应分析

Types of Reactions: (2,4,5-Trimethoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like sodium hydride (NaH) or strong nucleophiles under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

(2,4,5-Trimethoxyphenyl)methanamine serves as a versatile building block in organic synthesis. It can be synthesized through several methods, including Friedel-Crafts reactions and coupling reactions involving Grignard reagents. These synthetic routes enable the generation of various derivatives that may exhibit enhanced biological properties or novel functionalities.

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines. In one study, compounds derived from this structure demonstrated IC50 values as low as 52 nM in MCF-7 breast cancer cells, indicating potent activity . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the inhibition of tubulin polymerization .

Interaction with Biological Targets

The compound has been shown to interact with multiple biological targets. For example, computational docking studies suggest that it binds effectively to the colchicine binding site on tubulin, which is crucial for its antitumor activity . This interaction disrupts microtubule dynamics, leading to mitotic catastrophe in cancer cells.

Material Science Applications

Beyond biological applications, this compound is also explored in material science. Its derivatives are being investigated for their potential use in developing new materials with specific electronic or optical properties due to the presence of methoxy groups that can influence charge transfer and conductivity .

Case Studies and Research Findings

作用机制

(2,4,5-Trimethoxyphenyl)methanamine can be compared with other similar compounds, such as:

2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different pharmacological properties.

3,4,5-Trimethoxyphenyl)methanamine: Another isomer with different substitution patterns on the benzene ring, leading to variations in biological activity.

Uniqueness:

相似化合物的比较

- 2,4,5-Trimethoxyphenethylamine

- 3,4,5-Trimethoxyphenyl)methanamine

- 2,4,6-Trimethoxyphenyl)methanamine .

生物活性

(2,4,5-Trimethoxyphenyl)methanamine, also known as 2,4,5-trimethoxybenzylamine, is an organic compound with significant biological activity. Its molecular formula is C10H15NO3, and it has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets:

- Tubulin Inhibition : The compound effectively inhibits tubulin polymerization by binding to the colchicine binding site on the αβ-tubulin heterodimer. This inhibition disrupts mitosis and induces apoptosis in cancer cells.

- Protein Interactions : It interacts with several proteins such as:

- Heat Shock Protein 90 (Hsp90)

- Thioredoxin Reductase (TrxR)

- Histone Lysine-Specific Demethylase 1 (HLSD1)

- Activin Receptor-Like Kinase-2 (ALK2)

- P-Glycoprotein (P-gp)

- Platelet-Derived Growth Factor Receptor β

These interactions can lead to altered cellular signaling pathways and gene expression profiles.

The compound exhibits various biochemical properties that contribute to its biological activity:

- Anti-Cancer Effects : Studies have demonstrated that this compound has potent anti-cancer effects against several human cancer cell lines. For instance, it shows significant growth inhibition in leukemia and non-small cell lung cancer lines with IC50 values in the nanomolar range .

- Anti-Microbial Activity : The compound also displays anti-bacterial properties against pathogens such as Helicobacter pylori and Mycobacterium tuberculosis, indicating its potential use in treating infectious diseases.

Research Findings

Several studies have focused on the efficacy of this compound:

- Case Study: Anti-Cancer Activity

- Case Study: Tubulin Destabilization

-

Case Study: Antimicrobial Properties

- In vitro studies showed that the compound had notable antimicrobial activity against various bacterial strains. Its mechanism involved disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Biological Activity Overview

| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism |

|---|---|---|---|

| Anti-Cancer | MCF-7 Breast Cancer Cells | <10 nM | Tubulin inhibition |

| K-562 Leukemia Cells | <10 nM | Apoptosis induction | |

| Anti-Microbial | Helicobacter pylori | Variable | Cell wall synthesis disruption |

| Mycobacterium tuberculosis | Variable | Metabolic pathway inhibition |

属性

IUPAC Name |

(2,4,5-trimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFDSHYASCMRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407029 | |

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154584-98-2 | |

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。